2,5-Diaminopyridine is an organic compound with the molecular formula and a CAS number of 4318-76-7. This compound features two amino groups located at the 2 and 5 positions of the pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of these amino groups significantly influences its chemical reactivity and biological properties. 2,5-Diaminopyridine is recognized for its role as a potassium channel antagonist, making it valuable in pharmacological applications .
The mechanism of action of DAP is still under investigation. However, its effect is likely due to its interaction with voltage-gated potassium channels. These channels play a crucial role in nerve impulse transmission. DAP is believed to block these channels at specific sites, leading to increased neuronal firing and potentially promoting nerve regeneration [].
These reactions facilitate the synthesis of more complex molecules and derivatives that may exhibit enhanced biological activity or altered properties .
2,5-Diaminopyridine exhibits significant biological activity, particularly as a voltage-sensitive potassium channel antagonist. This property allows it to alleviate muscle weakness and fatigue, making it beneficial in treating conditions such as myasthenia gravis. Additionally, it has been shown to inhibit cell growth in culture by binding to specific cellular targets, indicating potential applications in cancer research .
Several methods exist for synthesizing 2,5-diaminopyridine:
The applications of 2,5-diaminopyridine are diverse:
Studies on the interactions of 2,5-diaminopyridine have highlighted its binding affinity to specific ion channels and receptors. Its antagonistic action on voltage-sensitive potassium channels has been extensively documented, providing insights into its mechanism of action in alleviating muscle weakness. Furthermore, research into its interactions with cellular pathways has revealed potential therapeutic targets for drug development .
Several compounds share structural similarities with 2,5-diaminopyridine. Below is a comparison highlighting their uniqueness:
| Compound | Structure | Key Characteristics |
|---|---|---|
| 2-Aminopyridine | One amino group at position 2 | Used as a building block for pharmaceuticals |
| 3-Aminopyridine | One amino group at position 3 | Exhibits different pharmacological properties |
| 2,6-Diaminopyridine | Amino groups at positions 2 and 6 | Used in polymer chemistry and as a precursor for dyes |
| 4-Aminopyridine | One amino group at position 4 | Involved in various chemical syntheses |
Unlike these compounds, 2,5-diaminopyridine's unique positioning of amino groups enhances its biological activity as a potassium channel antagonist while also providing distinct synthetic pathways for derivatization .
The classical synthesis of 2,5-diaminopyridine involves the reduction of 5-nitro-2-aminopyridine using palladium on carbon (Pd/C) under hydrogen atmosphere. This method achieves yields of 84–91% with high selectivity. The reaction proceeds via a nitro-to-amine reduction mechanism, where Pd/C facilitates hydrogen transfer to the nitro group:
$$
\text{5-Nitro-2-aminopyridine} + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{2,5-Diaminopyridine} + 2\text{H}2\text{O}
$$
Alternative routes include the amination of 2,5-dibromopyridine using copper catalysts. For example, a copper(I) iodide/1,10-phenanthroline system in dimethylformamide (DMF) at 110°C achieves 78% yield.
| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitro Reduction | 5-Nitro-2-aminopyridine | 10% Pd/C | 91.67 | 98.66 |
| Halogen Amination | 2,5-Dibromopyridine | CuI/Phenanthroline | 78.0 | 95.2 |
Base-promoted amination has emerged as an eco-friendly alternative. Sodium tert-butoxide (NaOtBu) in water enables selective amination of 2-fluoro-5-bromopyridine with dimethylamine, achieving 95% yield. The mechanism involves nucleophilic aromatic substitution (SₙAr), where the base deprotonates the amine, enhancing its nucleophilicity:
$$
\text{2-Fluoro-5-bromopyridine} + \text{NH(CH}3\text{)}2 \xrightarrow{\text{NaOtBu, H}_2\text{O}} \text{2,5-Diaminopyridine} + \text{HF} + \text{HBr}
$$
Ruthenium-based catalysts (e.g., η⁶-coordinated Ru complexes) further enhance selectivity by stabilizing transition states via π-coordination.
Hydrogenation conditions critically influence product quality. For 2-amino-5-nitropyridine reduction:
Using 10% Pd/C, this method achieves 92.55% yield with 98.93% purity.
Post-synthesis purification involves:
| Property | Value |
|---|---|
| Molecular Weight | 109.13 g/mol |
| Melting Point | 110.3°C |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 329.1 ± 22.0°C |
| LogP | -0.47 |
2,5-Diaminopyridine exhibits a distinctive molecular architecture characterized by a six-membered pyridine ring with amino groups positioned at the 2 and 5 carbon atoms [1]. The molecular formula C₅H₇N₃ corresponds to a molecular weight of 109.13 grams per mole [1] [4]. Single-crystal X-ray diffraction studies have revealed that 2,5-diaminopyridine crystallizes in the orthorhombic crystal system with space group Pbca [5].
The crystallographic analysis demonstrates specific geometric parameters that define the molecular structure. The intracyclic bond angles cover a range from 117.15° to 124.03°, indicating slight deviations from ideal aromatic geometry [5]. The nitrogen atoms of the amino groups adopt trigonal-pyramidal configurations, with notable deviations from the pyridine plane of 0.106 Å and -0.042 Å respectively [5]. These geometric distortions reflect the influence of the amino substituents on the electronic structure of the pyridine ring.
The unit cell parameters provide fundamental crystallographic data: a = 11.4447(11) Å, b = 7.1447(7) Å, c = 12.8030(12) Å, with a unit cell volume of 1046.89(17) ų [5]. The crystal structure contains eight molecules per unit cell (Z = 8) with a calculated density of 1.385 Mg/m³ [5]. The refinement statistics indicate high-quality structural data with an R-factor of 0.042 [5].
Table 1: Crystal Structure Parameters of 2,5-Diaminopyridine
| Parameter | Value | Temperature |
|---|---|---|
| Crystal System | Orthorhombic | 296 K |
| Space Group | Pbca | - |
| Unit Cell a | 11.4447(11) Å | - |
| Unit Cell b | 7.1447(7) Å | - |
| Unit Cell c | 12.8030(12) Å | - |
| Volume | 1046.89(17) ų | - |
| Z | 8 | - |
| Density (calculated) | 1.385 Mg/m³ | - |
| R-factor | 0.042 | - |
The intermolecular interactions within the crystal lattice are dominated by hydrogen bonding networks [5]. The pyridine nitrogen atom functions as an acceptor in nitrogen-hydrogen···nitrogen hydrogen bonds, which connect two molecules into centrosymmetric dimers [5]. Additional intermolecular nitrogen-hydrogen···nitrogen hydrogen bonds between amino groups further stabilize the crystal packing, forming a three-dimensional network structure [5].
The spectroscopic characterization of 2,5-diaminopyridine reveals distinctive vibrational and electronic signatures that confirm its molecular structure and bonding characteristics. Infrared spectroscopy provides comprehensive information about the functional group vibrations present in the molecule [9] [12].
The infrared spectrum of 2,5-diaminopyridine exhibits characteristic absorption bands in the region 3000-3500 cm⁻¹, which are attributed to nitrogen-hydrogen stretching vibrations of the amino groups [6]. These stretching modes appear as multiple bands due to the presence of two amino groups and their different local environments within the molecular structure [6]. The symmetric and asymmetric nitrogen-hydrogen stretching frequencies provide information about the hydrogen bonding interactions and conformational preferences of the amino substituents [47] [49].
The pyridine ring vibrations manifest in the infrared spectrum through characteristic carbon-carbon and carbon-nitrogen stretching modes in the region 1600-1300 cm⁻¹ [47]. These ring vibrations involve coordinated stretching and contraction of all bonds within the aromatic system [47]. The carbon-nitrogen stretching mode associated with the pyridine-amino bond linkage typically appears around 1315-1328 cm⁻¹ [47].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the 2,5-diaminopyridine structure [11]. The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns for the pyridine ring protons and amino group protons [11]. The aromatic protons exhibit characteristic downfield chemical shifts reflecting the electron-withdrawing effect of the pyridine nitrogen and the electron-donating influence of the amino substituents [11].
Raman spectroscopy complements the infrared analysis by providing information about vibrational modes that may be inactive or weak in the infrared spectrum [16]. The Raman spectrum of 2,5-diaminopyridine exhibits characteristic bands associated with ring breathing modes and symmetric stretching vibrations [16]. The combination of infrared and Raman data enables complete vibrational assignment and structural confirmation [16].
Table 2: Key Spectroscopic Frequencies of 2,5-Diaminopyridine
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H Stretching | 3000-3500 | Amino group vibrations |
| Ring Stretching | 1600-1300 | Pyridine ring modes |
| C-N Stretching | 1315-1328 | Ring-amino linkage |
| N-H Bending | 1600-1650 | Amino group deformation |
The thermal behavior of 2,5-diaminopyridine has been investigated through thermogravimetric analysis and differential thermal analysis techniques [17] [24]. These studies reveal important information about the thermal stability limits and decomposition mechanisms of the compound under controlled heating conditions.
Thermogravimetric analysis demonstrates that 2,5-diaminopyridine exhibits thermal stability up to approximately 178°C, with no significant weight loss or phase transitions occurring below this temperature [24]. The initial decomposition process begins at the extrapolated onset temperature of 287.2°C, as confirmed by both thermogravimetric and differential thermal analysis measurements [24].
The thermal decomposition of 2,5-diaminopyridine proceeds through a multi-step process characterized by distinct weight loss events [24]. The major decomposition phase occurs between 178°C and 372°C, resulting in approximately 83% weight loss [24]. This substantial mass reduction indicates extensive molecular fragmentation and volatilization of decomposition products [24].
Differential thermal analysis reveals characteristic endothermic and exothermic events during the heating process [24]. An endothermic peak at 181.54°C corresponds to the melting point of the compound, while a sharp exothermic peak around 372°C indicates the major decomposition event [24]. The exothermic nature of the decomposition suggests that the process involves bond-breaking reactions that release energy [24].
The decomposition products include various nitrogen-containing species and carbon oxides [17] [25]. Under thermal stress, 2,5-diaminopyridine generates nitrogen oxides, carbon monoxide, and carbon dioxide as primary decomposition products [17] [25]. These findings indicate that the pyridine ring undergoes significant structural degradation during thermal decomposition [17].
Table 3: Thermal Analysis Data for 2,5-Diaminopyridine
| Thermal Event | Temperature (°C) | Characteristics |
|---|---|---|
| Melting Point | 181.54 | Endothermic transition |
| Decomposition Onset | 287.2 | Weight loss initiation |
| Major Decomposition | 372 | 83% weight loss |
| Complete Decomposition | 593.42 | Total structural breakdown |
The thermal stability data indicates that 2,5-diaminopyridine maintains structural integrity under normal ambient conditions but requires careful temperature control during processing or storage at elevated temperatures [17]. The compound demonstrates sufficient thermal stability for most synthetic applications while showing clear decomposition pathways at higher temperatures [17].
The solubility characteristics of 2,5-diaminopyridine reflect the polar nature of the molecule and its capacity for hydrogen bonding interactions with various solvents [17] [29]. The presence of multiple nitrogen-containing functional groups significantly influences the solvation behavior and intermolecular interactions in different solvent systems.
2,5-Diaminopyridine exhibits moderate solubility in water, with reported values of 39 grams per liter at 25°C [17]. This aqueous solubility is attributed to the hydrogen bonding capacity of the amino groups and the pyridine nitrogen, which can form favorable interactions with water molecules [29]. The amino groups serve as both hydrogen bond donors and acceptors, while the pyridine nitrogen functions primarily as a hydrogen bond acceptor [29].
The compound demonstrates enhanced solubility in polar organic solvents compared to non-polar systems [29]. In polar aprotic solvents such as dimethylformamide, 2,5-diaminopyridine shows good dissolution characteristics due to favorable dipole-dipole interactions and the absence of competing hydrogen bonding from the solvent [29]. Polar protic solvents like methanol and ethanol also provide suitable solvation environments through hydrogen bonding networks [29].
The hydrochloride salt form of 2,5-diaminopyridine exhibits significantly different solubility properties compared to the free base . The dihydrochloride salt shows greatly enhanced water solubility due to ionic interactions and reduced hygroscopicity compared to the parent compound . This improved solubility profile makes the salt form advantageous for applications requiring aqueous formulations .
Table 4: Solubility Data for 2,5-Diaminopyridine
| Solvent | Solubility | Temperature | Comments |
|---|---|---|---|
| Water | 39 g/L | 25°C | Moderate solubility |
| Methanol | Soluble | - | Good hydrogen bonding |
| Ethanol | Soluble | - | Favorable interactions |
| Non-polar solvents | Limited | - | Poor solvation |
The partitioning behavior of 2,5-diaminopyridine between aqueous and organic phases is characterized by a partition coefficient of -0.47, indicating preferential distribution into the aqueous phase [17]. This hydrophilic tendency reflects the polar character of the molecule and its strong interactions with water through hydrogen bonding mechanisms [17].
Irritant